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Abstract
2-Nitroacetamide is a functionalized organic molecule with significant potential in drug

discovery and organic synthesis. Its structure combines a reactive nitro group and an

acetamide moiety, making it a valuable precursor for the synthesis of a variety of more complex

molecules, including heterocycles and potential enzyme inhibitors. This document provides

detailed protocols for the synthesis, purification, and potential applications of 2-
Nitroacetamide, along with essential safety information for its handling in a laboratory setting.

While 2-Nitroacetamide is not as extensively documented as some of its isomers, this guide

consolidates available data and presents scientifically grounded, hypothetical protocols to

facilitate its use in research.

Chemical and Physical Properties
2-Nitroacetamide is a small molecule with the chemical formula C₂H₄N₂O₃. A summary of its

key properties is provided in the table below.[1]
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Property Value Source

Molecular Weight 104.07 g/mol PubChem[1]

Chemical Formula C₂H₄N₂O₃ PubChem[1]

IUPAC Name 2-nitroacetamide PubChem[1]

CAS Number 14011-21-3 PubChem[1]

Appearance Solid (predicted)

pKa (dissociation constant)
Data available in IUPAC

Digitized pKa Dataset
PubChem[1]

Safety and Handling
Warning: 2-Nitroacetamide is classified as a flammable solid and is harmful if swallowed, in

contact with skin, or inhaled. It causes skin and serious eye irritation and may cause respiratory

irritation.[1] Appropriate personal protective equipment (PPE), including a lab coat, safety

goggles, and gloves, should be worn at all times when handling this compound. All work should

be performed in a well-ventilated fume hood.

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such

as strong oxidizing agents.

Disposal: Dispose of 2-Nitroacetamide and any contaminated materials in accordance with

local, state, and federal regulations for hazardous waste.

Synthesis and Purification
While a specific, detailed protocol for the synthesis of 2-Nitroacetamide is not widely

published, a plausible method involves the amidation of a 2-nitroacetic acid ester. The following

is a hypothetical protocol based on standard organic synthesis techniques.

Hypothetical Synthesis of 2-Nitroacetamide
This protocol describes the synthesis of 2-Nitroacetamide from ethyl 2-nitroacetate and

ammonia.
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Materials:

Ethyl 2-nitroacetate

Ammonia (7N solution in methanol)

Diethyl ether

Anhydrous magnesium sulfate

Round-bottom flask

Magnetic stirrer and stir bar

Ice bath

Rotary evaporator

Büchner funnel and filter paper

Procedure:

In a 250 mL round-bottom flask, dissolve ethyl 2-nitroacetate (1 equivalent) in methanol.

Cool the flask in an ice bath.

Slowly add a 7N solution of ammonia in methanol (1.5 equivalents) to the stirred solution.

Allow the reaction to stir at room temperature for 24 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Once the reaction is complete, remove the solvent under reduced pressure using a rotary

evaporator.

Dissolve the resulting residue in a minimal amount of hot ethanol and allow it to cool to room

temperature, then in an ice bath to induce crystallization.

Collect the solid product by vacuum filtration using a Büchner funnel.
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Wash the crystals with cold diethyl ether.

Dry the purified 2-Nitroacetamide under vacuum.

Purification by Recrystallization
Recrystallization is a standard method for purifying solid organic compounds. The choice of

solvent is critical for successful purification. A mixed solvent system, such as ethanol/water, is

often effective for acetamide derivatives.

Materials:

Crude 2-Nitroacetamide

Ethanol

Deionized water

Erlenmeyer flasks

Hot plate with magnetic stirrer

Büchner funnel and filter paper

Procedure:

Place the crude 2-Nitroacetamide in an Erlenmeyer flask.

Add a minimal amount of hot ethanol to dissolve the solid.

Slowly add hot deionized water dropwise until the solution becomes slightly cloudy.

Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

Allow the solution to cool slowly to room temperature to form crystals.

Cool the flask in an ice bath to maximize crystal formation.

Collect the purified crystals by vacuum filtration.
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Wash the crystals with a small amount of cold ethanol/water mixture.

Dry the crystals in a desiccator.

Application Notes and Protocols
2-Nitroacetamide's bifunctional nature allows it to be used in various applications, particularly

as a building block in organic synthesis and as a potential bioactive molecule.

Use as a Building Block in Heterocyclic Synthesis
The active methylene group (the CH₂ group between the nitro and carbonyl groups) in 2-
Nitroacetamide is acidic and can be deprotonated to form a nucleophilic carbanion. This

carbanion can then participate in various carbon-carbon bond-forming reactions, making it a

useful precursor for synthesizing substituted heterocycles.

Hypothetical Protocol: Synthesis of a Substituted Pyrazole

This protocol outlines a hypothetical reaction of 2-Nitroacetamide with a 1,3-dicarbonyl

compound to form a substituted pyrazole, a common scaffold in medicinal chemistry.

Materials:

2-Nitroacetamide

Acetylacetone (2,4-pentanedione)

Sodium ethoxide

Ethanol

Reflux condenser

Heating mantle

Procedure:

In a round-bottom flask, dissolve 2-Nitroacetamide (1 equivalent) in anhydrous ethanol.
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Add sodium ethoxide (1.1 equivalents) to the solution and stir for 15 minutes at room

temperature to form the nitronate salt.

Add acetylacetone (1 equivalent) to the reaction mixture.

Heat the mixture to reflux for 6 hours.

Monitor the reaction by TLC.

After completion, cool the reaction mixture to room temperature and neutralize with a dilute

solution of hydrochloric acid.

Extract the product with ethyl acetate.

Dry the organic layer with anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by column chromatography.

Reactants

Product

2-Nitroacetamide

Cyclized Intermediate

1. NaOEt, EtOH

Acetylacetone
2. Add to reaction

Sodium_Ethoxide

Substituted_pyrazoleReflux, -H2O

Substituted_Pyrazole
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Click to download full resolution via product page

Caption: Synthetic pathway for a substituted pyrazole.

Potential as a Covalent Enzyme Inhibitor
Nitroalkanes have been shown to act as "masked electrophiles" capable of covalently

modifying cysteine residues in enzyme active sites.[2] The nitro group can be converted to a

more reactive nitronic acid tautomer, which can then react with nucleophilic amino acid

residues. This suggests that 2-Nitroacetamide could be explored as a covalent inhibitor of

enzymes with a cysteine in their active site.

Hypothetical Protocol: Screening for Covalent Inhibition of a Cysteine Protease

This protocol describes a general method to assess whether 2-Nitroacetamide can act as a

time-dependent inhibitor of a model cysteine protease, such as papain.

Materials:

Purified cysteine protease (e.g., papain)

2-Nitroacetamide

Assay buffer (e.g., phosphate buffer with EDTA and a reducing agent like DTT)

Fluorogenic or chromogenic substrate for the enzyme

96-well microplate

Plate reader (fluorometer or spectrophotometer)

Procedure:

Prepare a stock solution of 2-Nitroacetamide in DMSO.

In a 96-well plate, pre-incubate the cysteine protease with varying concentrations of 2-
Nitroacetamide in the assay buffer at 37°C for different time intervals (e.g., 0, 15, 30, 60

minutes).
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Initiate the enzymatic reaction by adding the substrate to each well.

Measure the rate of substrate hydrolysis over time using the plate reader.

Plot the remaining enzyme activity against the pre-incubation time for each concentration of

2-Nitroacetamide.

A time-dependent decrease in enzyme activity that is dependent on the concentration of 2-
Nitroacetamide would suggest covalent inhibition.

Proposed Mechanism of Covalent Inhibition

Enzyme with
Active Site Cysteine

Covalently Modified
Enzyme (Inactive)

Nucleophilic attack

2-Nitroacetamide

Nitronic Acid
Tautomer

Tautomerization
in active site

Click to download full resolution via product page

Caption: Proposed mechanism of covalent enzyme inhibition.

Quantitative Data
Currently, there is a lack of published quantitative data for the biological activity or reaction

yields of 2-Nitroacetamide. The following table presents hypothetical data for the enzyme

inhibition assay described above to illustrate how results could be presented.
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2-Nitroacetamide (µM) Initial Rate (RFU/s) % Inhibition (after 60 min)

0 (Control) 1500 0

10 1250 16.7

50 800 46.7

100 450 70.0

500 100 93.3

Conclusion
2-Nitroacetamide is a promising, yet under-explored, chemical entity. The protocols and

information provided herein are intended to serve as a foundational guide for researchers

interested in its synthesis and application. While some of the presented protocols are

hypothetical, they are grounded in established chemical principles and the known reactivity of

similar molecules. Further research into the specific reaction conditions and biological activities

of 2-Nitroacetamide is warranted and has the potential to unlock new avenues in synthetic

and medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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